Centanamycin

Description

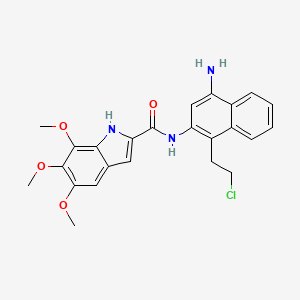

Structure

2D Structure

3D Structure

Properties

CAS No. |

413577-16-9 |

|---|---|

Molecular Formula |

C24H24ClN3O4 |

Molecular Weight |

453.9 g/mol |

IUPAC Name |

N-[4-amino-1-(2-chloroethyl)naphthalen-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |

InChI |

InChI=1S/C24H24ClN3O4/c1-30-20-11-13-10-19(27-21(13)23(32-3)22(20)31-2)24(29)28-18-12-17(26)15-7-5-4-6-14(15)16(18)8-9-25/h4-7,10-12,27H,8-9,26H2,1-3H3,(H,28,29) |

InChI Key |

MNFPZBOQEWMBOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |

Other CAS No. |

413577-16-9 |

Synonyms |

AS-I-145 ML-970 N-(4-amino-1-(2-chloroethyl)naphthalen-2-yl)-5,6,7-trimethoxy-1H-indole-2-carboxamide NSC 716970 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Centanamycin on DNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centanamycin is a potent antiviral compound that demonstrates significant activity against a broad range of DNA viruses. Its primary mechanism of action involves the targeted alkylation of viral genomic DNA, leading to the inhibition of DNA replication and the production of non-infectious, replication-defective virions. This technical guide provides a comprehensive overview of the molecular interactions, biochemical effects, and cellular consequences of this compound's action on DNA viruses. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of virology and antiviral drug discovery.

Core Mechanism of Action: DNA Alkylation

This compound's antiviral activity is rooted in its ability to covalently modify viral DNA. It functions as a DNA alkylating agent, specifically targeting the minor groove of the DNA double helix.

Molecular Interaction: this compound selectively binds to adenine-thymine (A-T) rich sequences within the viral genome. The key chemical interaction is the alkylation of the N3 atom of adenine residues. This covalent bond formation disrupts the normal structure and function of the viral DNA.

dot

A Novel DNA-Binding Agent for Malaria Treatment: An In-depth Technical Guide to PfSSB Inhibitors PPG and 9-HPF

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. A promising and underexploited target in the parasite is the apicoplast, a non-photosynthetic plastid essential for parasite survival. Within the apicoplast, DNA replication is a critical process, and the proteins involved represent potential drug targets. This technical guide focuses on a new class of antimalarial compounds that target the Plasmodium falciparum single-stranded DNA-binding protein (PfSSB), a crucial component of the apicoplast's DNA replication machinery. Specifically, this document details the discovery, mechanism of action, and experimental evaluation of two lead compounds, pentyl 4-(2-(((4-aminophenyl)sulfonyl)carbamoyl)hydrazinyl)benzoate (PPG) and (E)-N'-(4-(9H-fluoren-9-yl)benzylidene)-2-cyanoacetohydrazide (9-HPF). These compounds have demonstrated potent activity against both drug-sensitive and artemisinin-resistant strains of P. falciparum, highlighting their potential as next-generation antimalarials.

Mechanism of Action

PPG and 9-HPF exert their antimalarial effect by directly inhibiting the DNA-binding activity of PfSSB. PfSSB is essential for maintaining the integrity of single-stranded DNA during replication within the apicoplast. By binding to PfSSB, PPG and 9-HPF disrupt this crucial function, leading to the arrest of apicoplast DNA replication and subsequent parasite death. This targeted approach offers a distinct advantage over existing antimalarials, reducing the likelihood of cross-resistance.

Below is a diagram illustrating the proposed mechanism of action:

Caption: Mechanism of action of PPG and 9-HPF.

Data Presentation

The following tables summarize the quantitative data for the antimalarial activity and cytotoxicity of PPG and 9-HPF.

| Compound | Target | P. falciparum Strain | IC50 (µM) | Resistance Index (RI) |

| PPG | PfSSB | 3D7 (Drug-Sensitive) | 54.95 | 0.79 |

| 9-HPF | PfSSB | 3D7 (Drug-Sensitive) | 9.13 | 1.26 |

| PPG | PfSSB | C580Y (Artemisinin-Resistant) | - | - |

| 9-HPF | PfSSB | C580Y (Artemisinin-Resistant) | - | - |

| Compound | Cell Line | Assay | Result |

| PPG | Mammalian | MTT | Non-toxic |

| 9-HPF | Mammalian | MTT | Non-toxic |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Culture of Plasmodium falciparum

-

Strains: P. falciparum 3D7 (drug-sensitive) and C580Y (artemisinin-resistant).

-

Culture Medium: RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL gentamicin.

-

Culture Conditions: Parasites are maintained in human O+ erythrocytes at a 5% hematocrit in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Synchronization: Cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

-

Drug Susceptibility Assay: Synchronized ring-stage parasites (1% parasitemia, 2.5% hematocrit) are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours. Parasite growth is quantified using a SYBR Green I-based fluorescence assay.

Biolayer Interferometry (BLI) Assay for PfSSB-DNA Binding

-

Objective: To determine the binding affinity and kinetics of PfSSB to single-stranded DNA and assess the inhibitory effect of PPG and 9-HPF.

-

Instrumentation: Octet RED96 system.

-

Immobilization: Biotinylated single-stranded DNA (ssDNA) probes are immobilized on streptavidin-coated biosensors.

-

Binding Assay:

-

Biosensors with immobilized ssDNA are equilibrated in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20).

-

Association of varying concentrations of purified recombinant PfSSB protein with the ssDNA is monitored in real-time for a defined period (e.g., 300 seconds).

-

Dissociation is then measured by moving the biosensors back into the reaction buffer for another defined period (e.g., 300 seconds).

-

-

Inhibition Assay:

-

PfSSB is pre-incubated with different concentrations of PPG or 9-HPF.

-

The binding of the PfSSB-inhibitor complex to the immobilized ssDNA is then measured as described above.

-

-

Data Analysis: Binding kinetics (kon, koff) and affinity (KD) are calculated by fitting the sensorgram data to a 1:1 binding model.

Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)

-

Objective: To qualitatively confirm the inhibition of PfSSB-DNA binding by PPG and 9-HPF.

-

Probe Preparation: A single-stranded DNA oligonucleotide is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction:

-

Purified recombinant PfSSB protein is incubated with the radiolabeled ssDNA probe in a binding buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 1 mM EDTA, 1 mM DTT, 5% glycerol).

-

For inhibition studies, PfSSB is pre-incubated with PPG or 9-HPF before the addition of the labeled probe.

-

-

Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel (e.g., 6% gel in 0.5x TBE buffer) at 4°C.

-

Detection: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA bands. A "shift" in the mobility of the labeled DNA indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of the inhibitors demonstrates their disruptive effect on DNA binding.

MTT Cytotoxicity Assay

-

Objective: To evaluate the toxicity of PPG and 9-HPF against a mammalian cell line.

-

Cell Line: A standard mammalian cell line (e.g., HEK293T or HeLa) is used.

-

Procedure:

-

Cells are seeded in a 96-well plate at a density of ~1 x 10^4 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of PPG or 9-HPF for 48-72 hours.

-

After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the identification and validation of PfSSB inhibitors and the signaling pathway involved.

Caption: Experimental workflow for PfSSB inhibitor discovery.

Caption: PfSSB signaling pathway and inhibition.

Conclusion

The identification of PPG and 9-HPF as potent inhibitors of PfSSB represents a significant advancement in the search for novel antimalarial therapies. Their unique mechanism of action, targeting a critical process within the parasite's apicoplast, and their efficacy against artemisinin-resistant strains, position them as promising lead compounds for further drug development. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field to build upon this discovery and accelerate the development of the next generation of antimalarial drugs.

The Discovery and Synthesis of Centanamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centanamycin, a rationally designed achiral analog of the natural product (+)-duocarmycin SA, has emerged as a potent DNA alkylating agent with significant therapeutic potential.[1] Its unique structural features, lacking a stereocenter, contribute to a more straightforward synthetic process while retaining potent biological activity. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a technical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development. We present a detailed, albeit inferred, synthetic pathway, summarize its biological activities with quantitative data, and provide established experimental protocols for its evaluation. Furthermore, we visualize key pathways and workflows to facilitate a deeper understanding of its mechanism and experimental application.

Discovery and Rational Design

This compound was developed as part of a research effort to create novel anticancer and antimicrobial agents inspired by the potent cytotoxicity of the duocarmycin family of natural products.[1][2] The duocarmycins exert their biological effect through a characteristic sequence-selective alkylation of the N3 position of adenine in the minor groove of DNA.[1][2] However, their complex structures and inherent toxicities have limited their clinical development.

The rational design of this compound focused on simplifying the structure of (+)-duocarmycin SA by removing its chiral center, thereby creating an achiral analog. This design choice aimed to facilitate a more efficient chemical synthesis without compromising the DNA alkylating capacity of the pharmacophore. This compound's chemical name is N-[4-amino-1-(2-chloroethyl)naphthalen-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide.

Chemical Synthesis

Logical Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound.

2.1. Synthesis of the Indole Fragment (5,6,7-Trimethoxy-1H-indole-2-carboxylic acid)

The synthesis of the trimethoxyindole carboxylic acid fragment likely proceeds through established indole synthesis methodologies, such as the Fischer, Reissert, or a more modern palladium-catalyzed indole synthesis. A plausible route would involve the reaction of a suitably substituted aniline with a pyruvate derivative to construct the indole core, followed by functional group manipulations to install the carboxylic acid.

2.2. Synthesis of the Naphthalene Fragment (1-(2-Chloroethyl)-2,4-diaminonaphthalene)

The synthesis of the naphthalene fragment is more complex, involving the introduction of the chloroethyl group and the two amino functionalities onto the naphthalene core. This could be achieved through a multi-step sequence starting from a commercially available substituted naphthalene derivative, involving nitration, reduction, and alkylation steps.

2.3. Amide Coupling and Final Product Formation

The final step in the synthesis of this compound is the coupling of the carboxylic acid of the indole fragment with the amino group of the naphthalene fragment to form the central amide bond. Standard peptide coupling reagents, such as EDC/HOBt or HATU, would be suitable for this transformation.

Biological Activity and Mechanism of Action

This compound is a potent DNA alkylating agent that exhibits a broad spectrum of biological activities, including anticancer, antimalarial, and antiviral effects.

3.1. Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound is the covalent alkylation of DNA. It binds to the minor groove of DNA with a preference for A/T-rich sequences and subsequently alkylates the N3 position of adenine. This covalent modification of DNA disrupts essential cellular processes such as replication and transcription, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound.

3.2. Anticancer Activity

This compound has demonstrated potent cytotoxic activity against a wide range of cancer cell lines. In the National Cancer Institute's 60-cell line screen (NCI-60), this compound exhibited an average GI50 (concentration for 50% growth inhibition) of 34 nM.

| Cell Line Panel | Mean GI50 (nM) |

| Leukemia | Data not specified |

| Non-Small Cell Lung | Data not specified |

| Colon | Data not specified |

| CNS | Data not specified |

| Melanoma | Data not specified |

| Ovarian | Data not specified |

| Renal | Data not specified |

| Prostate | Data not specified |

| Breast | Data not specified |

| Average | 34 |

| Table 1: In Vitro Anticancer Activity of this compound (NCI-60 Screen) |

3.3. Antimalarial Activity

This compound is a highly effective antimalarial agent, showing potent activity against the blood stages of Plasmodium falciparum in vitro and in vivo. It also exhibits transmission-blocking activity by affecting the sexual differentiation of the parasites in mosquitoes.

| Parameter | Value | Species/Model |

| IC50 | 1.8 nM | P. falciparum (in vitro) |

| ED50 | 1.5 mg/kg | P. chabaudi (in vivo, rodent model) |

| Table 2: Antimalarial Activity of this compound |

3.4. Antiviral Activity

This compound has been shown to potently inhibit the replication of several DNA viruses, including human cytomegalovirus (HCMV), mouse cytomegalovirus (MCMV), and herpes simplex virus-2 (HSV-2). This antiviral activity stems from its ability to alkylate the viral DNA, thereby blocking its replication. This property has been harnessed to develop a chemical method for generating live-attenuated, replication-defective DNA viruses for vaccine development.

| Virus | In Vitro Inhibition |

| Human Cytomegalovirus (HCMV) | Potent inhibition of replication |

| Mouse Cytomegalovirus (MCMV) | Potent inhibition of replication |

| Herpes Simplex Virus-2 (HSV-2) | Potent inhibition of replication |

| Table 3: Antiviral Spectrum of this compound |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound.

4.1. In Vitro Anticancer Assay (MTT Assay)

A common method to assess the cytotoxicity of compounds like this compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for in vitro anticancer MTT assay.

4.2. In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

The in vitro antiplasmodial activity of this compound can be determined using a SYBR Green I-based fluorescence assay, which measures parasite proliferation.

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum.

-

Drug Dilution: this compound is serially diluted in a 96-well plate.

-

Infection: Synchronized ring-stage parasites are added to the wells.

-

Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.

-

Fluorescence Measurement: Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

4.3. In Vitro Antiviral Plaque Reduction Assay

The antiviral activity of this compound can be quantified using a plaque reduction assay.

-

Cell Seeding: Host cells (e.g., human foreskin fibroblasts for HCMV) are seeded in 6-well plates to form a confluent monolayer.

-

Virus Infection: Cells are infected with a known titer of the virus in the presence of varying concentrations of this compound.

-

Adsorption: The virus is allowed to adsorb for 1-2 hours.

-

Overlay: The inoculum is removed, and cells are overlaid with a medium containing a low percentage of agarose and the corresponding concentration of this compound.

-

Incubation: Plates are incubated until viral plaques are visible.

-

Staining: Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

IC50 Calculation: The concentration of this compound that reduces the number of plaques by 50% (IC50) is determined.

4.4. DNA Alkylation Assay (Thermal Cleavage Assay)

The ability of this compound to alkylate DNA can be demonstrated using a thermal cleavage assay.

-

DNA Incubation: A specific DNA fragment (e.g., a radiolabeled oligonucleotide) is incubated with this compound at 37°C.

-

Thermal Treatment: The reaction mixture is heated to induce cleavage at the alkylated adenine sites.

-

Gel Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is exposed to an X-ray film to visualize the DNA cleavage pattern, which indicates the sites of alkylation.

Conclusion

This compound represents a significant advancement in the development of duocarmycin-inspired DNA alkylating agents. Its simplified achiral structure, coupled with its potent and broad-spectrum biological activities, makes it an attractive candidate for further preclinical and clinical development as an anticancer, antimalarial, and antiviral agent. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to design next-generation analogs with improved efficacy and safety profiles.

References

Centanamycin's Antiviral Spectrum Against DNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of Centanamycin against a range of DNA viruses. This compound, a DNA alkylating agent, has emerged as a potent inhibitor of viral replication, offering a novel approach for the development of live-attenuated vaccines. This document summarizes the available quantitative data, details the experimental protocols used to assess its efficacy, and visualizes the underlying mechanism and experimental workflows.

Introduction to this compound

This compound is a chemical compound that selectively alkylates the A-T rich minor groove of DNA.[1] Its mechanism of action involves binding to the N3 position of adenine, which effectively blocks DNA replication.[1][2] This targeted disruption of viral genome replication forms the basis of its potent antiviral activity against DNA viruses. Research has primarily focused on its utility in generating live-attenuated, replication-defective viruses for vaccine development.[1][3]

Spectrum of Antiviral Activity

Studies have demonstrated that this compound exhibits a broad spectrum of activity against several clinically significant DNA viruses. The primary application of this compound has been in the chemical attenuation of viruses to create vaccine candidates that can elicit a robust immune response without causing disease.

Table 1: Summary of this compound's Antiviral Activity Against DNA Viruses

| Virus | Strain | Cell Line | This compound Concentration | Observed Effect | Reference |

| Human Cytomegalovirus (HCMV) | Toledo-Luc | MRC-5 | 100 µM, 10 µM, 1 µM | Complete inactivation; potent prevention of infection and replication. | |

| 0.1 µM | Virus could infect cells but was unable to replicate. | ||||

| 0.01 µM | Virus grew initially but did not reach its peak replication. | ||||

| Human Cytomegalovirus (HCMV) | AD169-GFP | ARPE-19 | 10 µM | Virus was unable to infect cells (inactive). | |

| 1 µM | Virus could infect cells but was unable to replicate. | ||||

| Mouse Cytomegalovirus (MCMV) | MCMV-Luc | 3T3 | 10 µM | Complete inactivation of the virus. | |

| 1 µM | Virus could infect cells but did not replicate. | ||||

| Herpes Simplex Virus-2 (HSV-2) | Not Specified | Not Specified | 10 µM | Virus could infect one or two cells but could not spread to adjacent cells, indicating it was replication-defective. | |

| 1 µM | Extremely slow spread to neighboring cells. |

Mechanism of Action: DNA Alkylation

This compound's antiviral activity stems from its ability to directly interact with the viral genome. The proposed mechanism is a targeted alkylation of the viral DNA, which introduces lesions that halt the replication process.

Caption: this compound's mechanism of action.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the antiviral efficacy of this compound.

Preparation of Chemically Attenuated Virus

This protocol describes the general procedure for treating a purified virus with this compound to render it replication-defective.

-

Virus Purification: Purify the DNA virus of interest using standard virological techniques (e.g., ultracentrifugation).

-

This compound Treatment:

-

Resuspend the purified virus in a suitable buffer (e.g., phosphate-buffered saline).

-

Add this compound to the virus suspension to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

-

Incubate the mixture for 2 hours at room temperature with gentle agitation.

-

-

Removal of Unbound Compound: Wash the treated virus to remove any unbound this compound. This can be achieved by methods such as dialysis or buffer exchange columns.

In Vitro Antiviral Activity Assay

This protocol outlines the steps to assess the infectivity and replication capacity of the this compound-treated virus in cell culture.

-

Cell Culture: Plate appropriate host cells (e.g., MRC-5 for HCMV, 3T3 for MCMV) in multi-well plates and grow to 80-90% confluency.

-

Infection:

-

Remove the culture medium from the cells.

-

Infect the cell monolayers with the this compound-treated virus at a specific multiplicity of infection (MOI), for instance, 0.1 MOI.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

-

Post-Infection Culture:

-

Remove the viral inoculum and wash the cells with a sterile buffer to remove any unadsorbed virus.

-

Add fresh culture medium to the wells.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

-

Assessment of Viral Replication: Monitor viral replication over several days post-infection using appropriate methods:

-

Luciferase Reporter Assay: For viruses expressing a luciferase reporter gene (e.g., Toledo-Luc, MCMV-Luc), measure the luciferase activity at different time points using a luminometer. A decrease or lack of increase in luciferase signal compared to untreated virus indicates inhibition of replication.

-

Fluorescence Microscopy: For viruses expressing a fluorescent protein (e.g., AD169-GFP), visualize the spread of fluorescence between cells over time. A lack of spread indicates that the virus is replication-defective.

-

Plaque Assay: To quantify infectious virus particles, perform a standard plaque assay to determine the number of plaque-forming units (PFU).

-

Cytopathic Effect (CPE) Observation: Microscopically observe the cells for the development of virus-induced CPE.

-

Caption: Workflow for assessing antiviral activity.

Conclusion

This compound demonstrates significant potential as a broad-spectrum antiviral agent against DNA viruses. Its unique mechanism of action, which involves the alkylation of viral DNA to block replication, makes it a valuable tool for the development of live-attenuated vaccines. The data presented in this guide underscore its potent inhibitory effects on herpesviruses and cytomegaloviruses. Further research is warranted to explore the full spectrum of its activity against other DNA viruses and to translate these preclinical findings into viable therapeutic and prophylactic strategies.

References

- 1. A chemical method for generating live-attenuated, replication-defective DNA viruses for vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chemical method for generating live-attenuated, replication-defective DNA viruses for vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rutgers Scientists Produce “DNA Virus Vaccine” to Fight DNA Viruses | Rutgers Research [research.rutgers.edu]

Centanamycin's Potent Inhibitory Effect on Herpes Simplex Virus-2 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus-2 (HSV-2), a prevalent human pathogen, is the primary cause of genital herpes. Current antiviral therapies, while effective in managing outbreaks, do not eradicate the latent virus. The emergence of drug-resistant strains further necessitates the exploration of novel antiviral agents with distinct mechanisms of action. Centanamycin, a DNA minor groove binding agent, has demonstrated potent antiviral activity against several DNA viruses. This technical guide provides an in-depth analysis of this compound's effect on HSV-2 replication, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanism of action.

Quantitative Analysis of Antiviral Activity

This compound exhibits a dose-dependent inhibitory effect on the replication of Herpes Simplex Virus-2. The antiviral efficacy has been quantified through growth curve analysis using a plaque assay, revealing significant attenuation of viral spread at micromolar concentrations. The key findings are summarized in the table below.

| This compound Concentration (µM) | Observed Effect on HSV-2 Replication in ARPE-19 cells | Reference |

| 100 | Complete inhibition of virus infection. No viral growth detected. | [1] |

| 10 | Virus attenuation. The virus was able to infect cells but could not replicate and spread to adjacent cells. | [1] |

| 1 | Reduced viral growth compared to untreated controls. The growth curve did not reach a peak, suggesting irreversible damage. | [1] |

| 0.01 - 0.001 | Virus can infect and replicate, suggesting a lower level of viral genomic DNA alkylation. |

Mechanism of Action

This compound's primary mechanism of action against HSV-2 is the direct alkylation of the viral genomic DNA. As a minor groove binding agent, this compound preferentially targets Adenine-Thymine (A-T) rich regions of the DNA. Mass spectrometry analysis has confirmed that it alkylates the viral DNA at the adenine-N3 position.[1][2] This covalent modification of the DNA template sterically hinders the process of DNA replication, effectively blocking the synthesis of new viral genomes. Consequently, while the virus may still be able to enter a host cell, its replication cycle is arrested, preventing the production of progeny virions and subsequent spread to neighboring cells.

Mechanism of this compound Action on HSV-2

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral activity of this compound against HSV-2.

Plaque Reduction Assay for HSV-2

This assay is used to quantify the number of infectious viral particles and assess the dose-dependent inhibition by this compound.

Materials:

-

ARPE-19 cells (or other susceptible cell line)

-

Herpes Simplex Virus-2, GFP-tagged (HSV-2-GFP)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound stock solution

-

20% Sucrose solution

-

Methylcellulose overlay medium

-

Crystal Violet staining solution (1% crystal violet in 20% ethanol)

-

6-well plates

Procedure:

-

Cell Seeding: Seed ARPE-19 cells in 6-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO₂.

-

Virus Treatment:

-

Prepare serial dilutions of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) in serum-free DMEM.

-

Incubate a known titer of HSV-2-GFP with each concentration of this compound for 2 hours at room temperature. An untreated virus control should be prepared in parallel.

-

-

Virus Adsorption:

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with the treated and untreated virus preparations at a multiplicity of infection (MOI) of 0.2.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Overlay:

-

Remove the viral inoculum from the cell monolayers.

-

Wash the cells with a 20% sucrose solution to inactivate any remaining extracellular virus.

-

Overlay the cells with methylcellulose medium to restrict viral spread to adjacent cells, thus forming discrete plaques.

-

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques are formed in the untreated control wells.

-

Plaque Visualization and Quantification:

-

Remove the methylcellulose overlay.

-

Fix the cells with 10% formalin for 10 minutes.

-

Stain the cells with crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well. The percent inhibition is calculated relative to the untreated virus control.

-

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the cytotoxic potential of this compound on the host cells used in the antiviral experiments.

Materials:

-

ARPE-19 cells

-

DMEM with 10% FBS

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed ARPE-19 cells in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated cells as a control.

-

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the absorbance of the untreated control cells. The 50% cytotoxic concentration (CC₅₀) can then be calculated.

Experimental and Logical Workflow

The evaluation of this compound's anti-HSV-2 activity follows a logical progression from determining its direct effect on the virus to assessing its safety profile in host cells.

References

Centanamycin: A Technical Whitepaper on its Antimalarial Properties Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria, a devastating parasitic disease caused by protozoa of the genus Plasmodium, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. Centanamycin, a synthetic DNA-binding agent, has emerged as a potent candidate, demonstrating significant activity against the most lethal malaria parasite, Plasmodium falciparum. This technical guide provides an in-depth analysis of the antimalarial properties of this compound, consolidating available preclinical data, detailing experimental methodologies, and elucidating its mechanism of action to support further research and development efforts.

Introduction to this compound

This compound is a rationally designed, achiral analog of the duocarmycin class of natural products. These compounds are known for their potent DNA alkylating activity. This compound's structure allows it to bind to the minor groove of DNA, with a preference for AT-rich sequences, which are characteristic of the P. falciparum genome[1][2]. This targeted DNA interaction forms the basis of its antimalarial activity.

Mechanism of Action: DNA Alkylation and Damage

This compound exerts its parasiticidal effect through the alkylation of parasitic DNA. This covalent modification of the DNA leads to significant DNA damage, which disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to parasite death[3][4].

The proposed mechanism of action is as follows:

Figure 1: Proposed mechanism of this compound action against P. falciparum.

While the direct downstream consequences of this compound-induced DNA damage in P. falciparum have not been fully elucidated, it is hypothesized that the overwhelming DNA damage surpasses the parasite's DNA repair capacity, triggering a cell death cascade. The parasite possesses DNA repair pathways, but their efficacy against the specific lesions induced by this compound remains an area for further investigation[5].

Quantitative Efficacy Data

This compound exhibits potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The available quantitative data on its efficacy and cytotoxicity are summarized below.

| Parameter | P. falciparum Strain | Value | Reference |

| IC50 | 3D7 (Chloroquine-sensitive) | 1.8 nM | --INVALID-LINK-- |

| IC50 | FCR3 (Chloroquine-resistant) | Similar to 3D7 | --INVALID-LINK-- |

| IC50 | 7G8 (Chloroquine-resistant) | Similar to 3D7 | --INVALID-LINK-- |

| Cell Line | Assay | Concentration | Effect | Reference |

| Mouse Bone Marrow Cells | Cytotoxicity | 8.4 nM | Not toxic | --INVALID-LINK-- |

| Human Hepatocytes | Chromosomal Aberration | 80 nM | No statistically significant aberration | --INVALID-LINK-- |

A definitive 50% cytotoxic concentration (CC50) against a standard mammalian cell line (e.g., HepG2, MCF-7) has not been reported in the reviewed literature, precluding the calculation of a precise Selectivity Index (SI). However, the available data suggests a favorable therapeutic window.

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This method is widely used for determining the IC50 of antimalarial compounds against P. falciparum.

Figure 2: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Detailed Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Parasite cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.

-

Assay Setup: A 96-well microtiter plate is pre-dosed with serial dilutions of this compound. A suspension of synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1-3 hours.

-

Fluorescence Reading: The fluorescence intensity of each well is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value (the concentration at which 50% of parasite growth is inhibited) is calculated using a non-linear regression model.

In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)

This standard assay, also known as Peters' test, is used to evaluate the in vivo efficacy of antimalarial compounds in a murine model.

Figure 3: Workflow for the 4-day suppressive test in a murine model.

Detailed Methodology:

-

Animal Model: Swiss albino or ICR mice are commonly used.

-

Parasite Inoculation: On day 0, mice are inoculated intraperitoneally with red blood cells infected with a rodent malaria parasite, such as Plasmodium berghei.

-

Drug Administration: Two to four hours post-infection, the first dose of this compound (or vehicle control and standard drug like chloroquine) is administered, typically via oral gavage or intraperitoneal injection. Treatment is continued daily for a total of four days (Days 0, 1, 2, and 3).

-

Parasitemia Determination: On day 4, thin blood smears are prepared from the tail vein of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.

-

Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Detailed Methodology:

-

Cell Culture: A mammalian cell line (e.g., HepG2, a human liver cancer cell line) is cultured in appropriate media and conditions.

-

Assay Setup: Cells are seeded in a 96-well plate and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is read on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The CC50 value is determined by plotting cell viability against drug concentration.

Transmission-Blocking Activity

A significant feature of this compound is its ability to block the transmission of malaria parasites from the human host to the mosquito vector. Studies have shown that parasites exposed to this compound in the vertebrate host exhibit developmental arrest within the mosquito midgut, failing to produce infective sporozoites. This transmission-blocking effect is attributed to the persistent DNA damage in the parasites, which is carried over from the vertebrate host to the mosquito.

Future Research and Development

While this compound shows considerable promise as an antimalarial drug candidate, further research is required to fully characterize its potential. Key areas for future investigation include:

-

Determination of a definitive CC50 value on a panel of standard mammalian cell lines to accurately calculate the selectivity index.

-

Elucidation of the specific downstream molecular pathways in P. falciparum that are activated in response to this compound-induced DNA damage, including the DNA damage response and any induction of apoptosis-like cell death. Transcriptomic and proteomic studies of this compound-treated parasites would be highly valuable.

-

In-depth pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and evaluate the potential for drug resistance development.

-

Combination studies with other antimalarial drugs to assess potential synergistic effects and to develop strategies to mitigate the emergence of resistance.

Conclusion

This compound is a potent antimalarial compound with a novel mechanism of action that targets the DNA of Plasmodium falciparum. Its high efficacy against drug-resistant parasite strains and its demonstrated transmission-blocking activity make it a highly attractive candidate for further development. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working towards the discovery of new and effective treatments for malaria. Further investigation into its cytotoxicity profile and the parasite's molecular response to the drug will be crucial in advancing this compound through the drug development pipeline.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. The genome of Plasmodium falciparum. I: DNA base composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Generating Replication-Defective Viruses Using Centanamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of replication-defective viruses is a critical technique in virology research, vaccine development, and gene therapy. These viruses can infect host cells and express viral antigens or therapeutic genes without producing infectious progeny, offering a safer alternative to live-attenuated or inactivated viruses. Centanamycin, a DNA minor groove alkylating agent, presents a novel and efficient chemical method for producing live-attenuated, replication-defective DNA viruses.[1][2][3] This method is rapid, scalable, and broadly applicable to various DNA viruses.[1]

This compound treatment damages the viral genomic DNA by alkylating adenine-N3 in the minor groove of A-T-rich sequences.[1] This damage is extensive enough to prevent viral DNA replication, thereby inhibiting the production of new virions. However, the treated virus particles retain their structural integrity and the necessary proteins for cell entry and initial gene expression, allowing for the presentation of a wide array of viral antigens to the host immune system. This technology has been successfully applied to generate replication-defective versions of Human Cytomegalovirus (HCMV), Mouse Cytomegalovirus (MCMV), and Herpes Simplex Virus-2 (HSV-2).

Mechanism of Action: this compound-Induced Replication Deficiency

This compound acts as a DNA alkylating agent, specifically targeting the minor groove of A-T rich sequences within the viral genome. This covalent modification of the DNA template sterically hinders the machinery required for DNA replication, effectively halting the viral life cycle post-entry and before the synthesis of new viral genomes. The resulting virions are capable of infection but are genetically inert in terms of producing progeny.

Caption: Mechanism of this compound in generating replication-defective viruses.

Experimental Protocols

This section provides a detailed protocol for generating replication-defective DNA viruses using this compound, based on methodologies applied to HCMV, MCMV, and HSV-2.

Materials

-

Purified, high-titer virus stock (e.g., HCMV, MCMV, HSV-2)

-

This compound (CM) solution (stock concentration prepared in DMSO, then diluted in PBS)

-

Phosphate-buffered saline (PBS), sterile

-

Microcentrifuge tubes

-

Incubator or water bath set to room temperature (RT) or 37°C

-

Cell culture medium appropriate for the virus and host cells

-

Host cell line permissive to the virus (e.g., MRC-5 for HCMV, ARPE-19 for AD169-GFP)

-

Apparatus for virus titration (e.g., plaque assay, TCID50, or reporter gene expression measurement)

Protocol for Generating Replication-Defective Virus

Caption: Experimental workflow for this compound treatment of viruses.

-

Virus Preparation: Start with a purified and concentrated stock of the DNA virus of interest. The initial virus titer should be determined accurately.

-

This compound Dilution: Prepare fresh dilutions of this compound in sterile PBS from a stock solution. The final concentration will depend on the virus being treated (see tables below for guidance). It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific virus and strain.

-

Incubation: In a microcentrifuge tube, mix the purified virus with the diluted this compound solution. The volume of the reaction should be kept minimal to ensure efficient interaction. Incubate the mixture for a specified duration and temperature. A typical incubation period is 2 hours at room temperature.

-

Washing (Optional): To remove residual this compound, the virus preparation can be washed. This can be achieved by ultracentrifugation and resuspension of the viral pellet in fresh, sterile PBS or cell culture medium.

-

Infection of Host Cells: Use the this compound-treated virus to infect a monolayer of permissive host cells. The multiplicity of infection (MOI) should be optimized for the specific experimental goals.

-

Analysis of Replication Deficiency: To confirm that the treated virus is replication-defective, perform a viral growth curve analysis. This involves harvesting samples (supernatant and/or cells) at various time points post-infection and titrating the virus. For viruses expressing reporter genes (e.g., Luciferase or GFP), replication can be monitored by measuring the reporter activity over time. A replication-defective virus will show initial infection (and thus initial reporter signal) but no subsequent increase in viral titer or reporter signal, which would indicate the production of progeny virions.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound required to generate replication-defective Human Cytomegalovirus (HCMV), Mouse Cytomegalovirus (MCMV), and Herpes Simplex Virus-2 (HSV-2).

Table 1: this compound Treatment of Human Cytomegalovirus (HCMV)

| Virus Strain | Host Cell Line | This compound (CM) Concentration (µM) | Incubation Time | Outcome |

| Toledo-Luc (HCMV) | MRC-5 | 100 | 2 hours at RT | Complete inactivation (no infection or replication) |

| Toledo-Luc (HCMV) | MRC-5 | 10 | 2 hours at RT | Complete inactivation (no infection or replication) |

| Toledo-Luc (HCMV) | MRC-5 | 1 | 2 hours at RT | Complete inactivation (no infection or replication) |

| Toledo-Luc (HCMV) | MRC-5 | 0.1 | 2 hours at RT | Replication-defective (infects cells but does not replicate) |

| AD169-GFP (HCMV) | ARPE-19 | 10 | 2 hours at RT | Inactive virus (no infection) |

| AD169-GFP (HCMV) | ARPE-19 | 1 | 2 hours at RT | Replication-defective (infects cells but does not replicate) |

Table 2: this compound Treatment of Mouse Cytomegalovirus (MCMV)

| Virus Strain | Host Cell Line | This compound (CM) Concentration (µM) | Incubation Time | Outcome |

| MCMV-Luc | Not Specified | 10 | Not Specified | Complete inhibition (no infection) |

| MCMV-Luc | Not Specified | 1 | Not Specified | Replication-defective (infects cells but does not replicate) |

Table 3: this compound Treatment of Herpes Simplex Virus-2 (HSV-2)

| Virus Strain | Host Cell Line | This compound (CM) Concentration (µM) | Incubation Time | Outcome |

| HSV-2 | Not Specified | 10 | Not Specified | Replication-defective |

Conclusion

The use of this compound provides a robust and straightforward method for generating replication-defective DNA viruses. This technique is particularly valuable for vaccine development, as it allows for the production of safe, immunogenic viral particles that can elicit a strong protective immune response. The protocols and data presented here serve as a guide for researchers to apply this innovative technology to their specific DNA virus of interest. It is recommended that optimal this compound concentrations and incubation times be empirically determined for each virus and experimental system.

References

- 1. A chemical method for generating live-attenuated, replication-defective DNA viruses for vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chemical method for generating live-attenuated, replication-defective DNA viruses for vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rutgers Scientists Produce “DNA Virus Vaccine” to Fight DNA Viruses. | Institute for Translational Medicine and Science | Rutgers University [ritms.rutgers.edu]

Application Notes and Protocols: Attenuation of Mouse Cytomegalovirus (MCMV) with Centanamycin for Vaccine Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-attenuated vaccines are a cornerstone of immunology, offering robust and lasting protection against various viral pathogens. For DNA viruses such as cytomegalovirus (CMV), developing safe and effective live-attenuated strains has been a significant challenge. A novel chemical attenuation method utilizing Centanamycin (CM) presents a promising strategy for generating replication-defective, yet highly immunogenic, vaccine candidates.[1][2] this compound is a DNA alkylating agent that specifically targets the A-T rich minor groove of DNA, inducing damage that blocks viral replication.[1][3][4] This document provides detailed application notes and experimental protocols for the attenuation of mouse cytomegalovirus (MCMV) using this compound, based on foundational research in the field. This method offers a rapid, scalable, and broadly applicable approach to developing vaccines for DNA viruses.

Mechanism of Action

This compound functions by alkylating the viral genomic DNA at the adenine-N3 position. This modification of the DNA structure effectively inhibits the replication of the viral genome. Consequently, while the this compound-treated virions can still infect host cells, they are incapable of producing infectious progeny, rendering them replication-defective. This abortive infection is sufficient to expose a wide array of viral antigens to the host's immune system, stimulating a robust and protective immune response.

Caption: Mechanism of this compound attenuation and subsequent immune response.

Quantitative Data Summary

The efficacy of this compound in attenuating MCMV has been demonstrated through in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Attenuation of MCMV-Luc with this compound

| This compound (CM) Concentration | Luciferase Activity (Relative Light Units - RLU) - Day 5 | Outcome |

| 0 µM (Control) | ~ 1.5 x 10^7 | Robust Replication |

| 0.1 µM | ~ 1 x 10^5 | Infection without Replication |

| 1 µM | ~ 1 x 10^4 | Infection without Replication |

| 10 µM | ~ 1 x 10^4 | Complete Inactivation |

Data adapted from growth curve analysis of CM-treated MCMV-Luc in 3T3 cells.

Table 2: In Vivo Protective Efficacy of CM-Attenuated MCMV Vaccine

| Immunization Group | Challenge Virus | Viral Titer in Spleen (PFU/organ) | Viral Titer in Liver (PFU/organ) | Protection |

| Control (PBS) | Wild-Type MCMV | High | High | None |

| CM-Attenuated MCMV | Wild-Type MCMV | Undetectable | Undetectable | 100% |

Mice were immunized with 1 µM CM-treated MCMV and subsequently challenged with 10,000 PFUs of wild-type MCMV.

Table 3: Neutralizing Antibody Response in Immunized Mice

| Serum Source | Neutralizing Titer (NT50) |

| Control (Unimmunized) Mice | Low |

| CM-Attenuated MCMV Immunized Mice | High |

The neutralizing titer (NT50) was determined as the serum dilution that inhibits 50% of virus entry into 3T3 cells.

Experimental Protocols

The following are detailed protocols for the generation and evaluation of a this compound-attenuated MCMV vaccine.

Protocol 1: Preparation of CM-Attenuated MCMV

This protocol describes the chemical treatment of MCMV with this compound to generate a replication-defective virus.

Materials:

-

Purified MCMV stock (e.g., MCMV-Luciferase)

-

This compound (CM)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

20% Sucrose solution

-

Ultracentrifuge

Procedure:

-

Thaw a vial of purified MCMV stock (e.g., 5 x 10^5 Plaque Forming Units - PFUs).

-

Prepare working solutions of this compound in PBS at concentrations of 0.1 µM, 1 µM, and 10 µM.

-

In separate microcentrifuge tubes, mix the virus stock with each concentration of this compound. Include a virus-only control with PBS.

-

Incubate the mixtures for 2 hours at room temperature.

-

To remove unbound this compound, layer the treated virus mixture over a 20% sucrose cushion.

-

Perform ultracentrifugation to pellet the virus.

-

Resuspend the viral pellet in fresh, cold cell culture medium.

-

The resulting virus suspension is the CM-attenuated MCMV, ready for in vitro or in vivo use.

Protocol 2: In Vitro Growth Curve Analysis

This protocol evaluates the replication capacity of CM-attenuated MCMV in a permissive cell line.

Materials:

-

CM-Attenuated MCMV (from Protocol 1)

-

3T3 mouse fibroblast cells

-

24-well cell culture plates

-

Cell culture medium

-

Luciferase assay system (if using a luciferase-expressing virus)

-

IVIS imaging system or luminometer

Procedure:

-

Seed 3T3 cells in a 24-well plate and grow to confluency.

-

Infect the cells with the different concentrations of CM-attenuated MCMV at a Multiplicity of Infection (MOI) of 0.1.

-

At designated time points (e.g., day 1, 3, 5, 7 post-infection), measure the luciferase activity as a proxy for viral replication.

-

For each time point, aspirate the medium, lyse the cells, and measure the relative light units (RLU) using an IVIS imaging system or a luminometer.

-

Plot the RLU values over time to generate a growth curve for each CM concentration.

Protocol 3: Mouse Immunization and Challenge

This protocol details the in vivo evaluation of the protective efficacy of the CM-attenuated MCMV vaccine.

Materials:

-

CM-Attenuated MCMV (1 µM treatment)

-

Wild-Type MCMV

-

6-8 week old BALB/c mice

-

PBS

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Divide mice into two groups: a control group and a vaccine group (n=5 per group).

-

Immunize the vaccine group intraperitoneally with 1 x 10^6 PFUs of 1 µM CM-attenuated MCMV per mouse.

-

Immunize the control group with an equal volume of PBS.

-

Administer two booster immunizations at 15-day intervals.

-

Fifteen days after the final booster, challenge all mice in both groups with an intraperitoneal injection of 10,000 PFUs of wild-type MCMV.

-

After a set period (e.g., 5-7 days post-challenge), euthanize the mice and harvest the spleen and liver.

-

Homogenize the organs and determine the viral load using a standard plaque assay to assess the level of protection.

Caption: Experimental workflow for in vivo vaccine efficacy testing.

Protocol 4: Antibody Neutralization Assay

This protocol measures the functionality of the antibodies produced in immunized mice.

Materials:

-

Serum collected from immunized and control mice

-

MCMV-Luciferase (1,000 PFUs per well)

-

3T3 cells

-

96-well plate

-

Cell culture medium

Procedure:

-

Collect blood from immunized and control mice 15 days after the final immunization and prepare serum.

-

Serially dilute the serum samples (2-fold dilutions) in cell culture medium.

-

In a 96-well plate, incubate 1,000 PFUs of MCMV-Luc with the diluted serum samples for 1 hour at room temperature.

-

Seed 3T3 cells in a separate 96-well plate.

-

After incubation, transfer the virus-serum mixture to the 3T3 cells.

-

Incubate for 24-48 hours.

-

Measure the luciferase activity in the infected cells.

-

Calculate the 50% neutralization titer (NT50), which is the serum dilution that causes a 50% reduction in luciferase activity compared to the control.

Conclusion

The use of this compound to attenuate MCMV represents a significant advancement in vaccine technology. This chemical attenuation method is rapid, effective, and produces a replication-defective virus that elicits a strong and protective immune response in animal models. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of virology and vaccine development to explore this promising platform for creating novel vaccines against DNA viruses.

References

- 1. A chemical method for generating live-attenuated, replication-defective DNA viruses for vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rutgers Scientists Produce “DNA Virus Vaccine” to Fight DNA Viruses | Rutgers Research [research.rutgers.edu]

- 3. A chemical method for generating live-attenuated, replication-defective DNA viruses for vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent antimalarial and transmission-blocking activities of this compound, a novel DNA-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Centanamycin in the Development of a Herpes Simplex Virus Vaccine

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of a safe and effective vaccine for Herpes Simplex Virus (HSV) remains a significant challenge in infectious disease research. A novel approach utilizes the chemical agent Centanamycin to create a live-attenuated, replication-defective virus. This method offers a potential platform for generating a whole-virion HSV vaccine that can elicit a broad immune response while maintaining a strong safety profile.

This compound is a DNA minor groove binding agent that selectively alkylates adenine-N3 atoms within A-T-rich sequences of the viral genome.[1] This covalent modification of the viral DNA effectively blocks its replication, rendering the virus incapable of producing infectious progeny and spreading to adjacent cells.[1] However, the chemically attenuated virus remains structurally intact and can infect host cells. This initial infection allows for the expression of a wide array of viral antigens, which can then be presented to the host's immune system to stimulate a robust and comprehensive immune response.

Studies have demonstrated the in vitro efficacy of this compound in attenuating HSV-2. Treatment of HSV-2 expressing Green Fluorescent Protein (HSV-2-GFP) with 10 μM this compound resulted in a virus that could infect individual cells but was unable to replicate and spread, confirming its replication-defective phenotype.[1] While in vivo immunogenicity and efficacy data for a this compound-attenuated HSV-2 vaccine are not yet available in published literature, the principle has been established using a mouse cytomegalovirus (MCMV) model.[1] In this analogous system, immunization with the this compound-attenuated MCMV elicited a strong neutralizing antibody response and provided complete protection against a subsequent challenge with the wild-type virus.[1]

This chemical attenuation strategy presents a promising and adaptable method for developing vaccines against various DNA viruses, including HSV-1 and HSV-2. The key advantage of this approach is the potential to induce both humoral and cellular immunity against a full complement of viral proteins, mimicking a natural infection without the associated pathology.

Data Presentation

In Vitro Efficacy of this compound on HSV-2

| This compound Concentration | Effect on HSV-2-GFP in ARPE-19 cells | Reference |

| 100 μM | Complete inhibition of viral infection | |

| 10 μM | Virus infects single cells but cannot replicate or spread | |

| 1 μM | Reduced rate of viral growth and spread |

Representative In Vivo Immunogenicity of this compound-Attenuated Virus (MCMV Model)

Note: The following data is from a mouse cytomegalovirus (MCMV) model and is presented as a representative example of the potential immunogenicity of a this compound-attenuated herpesvirus vaccine.

| Immunization Group | Neutralizing Antibody Titer (IC50) | Protection against Viral Challenge | Reference |

| CM-attenuated MCMV | High | Complete protection | |

| Mock-immunized | Low | No protection |

Experimental Protocols

Protocol for Generating a Live-Attenuated, Replication-Defective HSV-2 Vaccine

This protocol is adapted from the methodology described for DNA viruses in Jaijyan et al., 2022.

Materials:

-

High-titer stock of HSV-2 (e.g., HSV-2-GFP)

-

This compound (CM) solution (stock concentration of 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Appropriate cell line for HSV-2 propagation (e.g., ARPE-19 cells)

-

Standard cell culture media and supplements

-

Microcentrifuge tubes

Procedure:

-

Thaw a high-titer stock of HSV-2.

-

In a sterile microcentrifuge tube, dilute the this compound stock solution in PBS to achieve the desired final concentrations for treatment (e.g., 100 μM, 10 μM, 1 μM).

-

Add the diluted this compound solution to the virus stock. For example, for a 10 μM final concentration, add the appropriate volume of the diluted stock to the virus suspension.

-

Incubate the virus-Centanamycin mixture at room temperature for 2 hours.

-

Following incubation, the chemically attenuated virus is ready for use in in vitro or in vivo experiments. For in vivo applications, the virus preparation should be purified to remove excess this compound.

Protocol for In Vitro Viral Growth and Plaque Assay

Materials:

-

CM-attenuated HSV-2

-

Untreated HSV-2 (control)

-

Monolayers of ARPE-19 cells in 6-well plates

-

Cell culture medium

-

Methylcellulose overlay medium

Procedure:

-

Seed ARPE-19 cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with serial dilutions of CM-attenuated HSV-2 and untreated HSV-2.

-

Adsorb the virus for 1-2 hours at 37°C.

-

Remove the inoculum and overlay the cells with medium containing 1% methylcellulose.

-

Incubate the plates at 37°C in a CO2 incubator.

-

Monitor for plaque formation daily. For HSV-2-GFP, plaques can be visualized using fluorescence microscopy.

-

At desired time points, harvest the infected cells and titer the virus to determine viral growth curves.

Representative Protocol for In Vivo Immunization and Challenge (Adapted from MCMV Model)

Note: This is a representative protocol based on the MCMV studies and would need to be optimized for an HSV-2 mouse or guinea pig model.

Materials:

-

CM-attenuated HSV-2 vaccine preparation

-

Wild-type HSV-2 for challenge

-

6-8 week old female BALB/c mice

-

PBS (for mock immunization)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Divide mice into two groups: vaccinated and mock-immunized.

-

Immunize the vaccinated group intraperitoneally with the CM-attenuated HSV-2 vaccine.

-

Inject the mock-immunized group with an equal volume of PBS.

-

Administer a booster immunization 2-3 weeks after the primary immunization.

-

Two weeks after the booster, collect blood samples to determine neutralizing antibody titers via a plaque reduction neutralization assay.

-

Challenge both groups with a lethal dose of wild-type HSV-2.

-

Monitor the mice daily for signs of disease and mortality for at least two weeks.

-

At selected time points post-challenge, organs such as the spleen and lungs can be harvested to determine the viral load by plaque assay or qPCR.

Visualizations

Caption: Mechanism of this compound attenuation of HSV.

References

Application Notes and Protocols for Centanamycin Treatment of Viral Particles in Vaccine Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of safe and effective vaccines is paramount in the global effort to combat infectious diseases. A promising strategy in vaccine design is the use of live-attenuated, replication-defective viruses. These vaccine candidates can elicit a robust and comprehensive immune response, mimicking natural infection without causing disease. This document provides detailed application notes and protocols for the use of Centanamycin, a novel DNA-binding agent, to generate replication-defective DNA viruses for vaccine development.[1][2][3][4][5]

This compound is an indolecarboxamide that functions as a DNA minor groove alkylating agent. It specifically targets adenine-N3 in AT-rich sequences, a mechanism that effectively blocks DNA replication. This property makes it a powerful tool for the chemical attenuation of DNA viruses, rendering them incapable of producing infectious progeny while preserving their antigenic structure. This approach has been successfully applied to several DNA viruses, including human cytomegalovirus (HCMV), mouse cytomegalovirus (MCMV), and herpes simplex virus-2 (HSV-2).

Principle of the Method

The core principle of this technology is the treatment of purified viral particles with a specific concentration of this compound. The compound penetrates the virion and alkylates the viral genomic DNA. This chemical modification prevents the virus from replicating its genome upon infecting a host cell. However, the viral particles retain their ability to enter host cells and express a subset of viral proteins, thereby stimulating a broad and durable immune response, including the production of neutralizing antibodies.

Key Advantages of this compound-Based Viral Attenuation

-

Broad Applicability: The method is theoretically applicable to any DNA virus.

-

Safety: The resulting virus is replication-defective, minimizing the risk of reversion to a virulent form and preventing the production of new infectious particles.

-

Robust Immunity: The attenuated virus presents a full complement of viral antigens to the host immune system, inducing a strong and specific immune response.

-

Speed and Scalability: The chemical treatment process is rapid, taking only a few hours, and can be readily scaled up for vaccine production.

Data Summary

The following tables summarize the quantitative data from studies utilizing this compound to generate replication-defective viruses.

Table 1: Effective this compound Concentrations for Viral Inactivation and Attenuation

| Virus | Host Cell Line | This compound Concentration (µM) | Outcome | Reference |

| Human Cytomegalovirus (HCMV) - Toledo-Luc | MRC-5 | 1, 10, 100 | Complete inactivation (no infection or replication) | |

| 0.1 | Replication-defective (infection without replication) | |||

| 0.01 | Reduced replication | |||

| Human Cytomegalovirus (HCMV) - AD169-GFP | ARPE-19 | 10 | Complete inactivation (no infection) | |

| 1 | Replication-defective (infection without replication) | |||

| 0.01 | Reduced replication and spread | |||

| Mouse Cytomegalovirus (MCMV) - MCMV-Luc | 3T3 | 10 | Complete inactivation (no infection in vivo) | |

| 1 | Replication-defective (infection without replication in vivo) | |||

| Herpes Simplex Virus-2 (HSV-2) - HSV-2-GFP | ARPE-19 | 10 | Replication-defective |

Table 2: In Vivo Efficacy of this compound-Attenuated MCMV Vaccine in Mice

| Immunization Group | Challenge | Outcome | Reference |

| CM-Treated MCMV | Live, wild-type MCMV | Robust neutralizing antibody response, complete protection from viral challenge | |

| Control (Unimmunized) | Live, wild-type MCMV | No protection, significant viral load |

Experimental Protocols

Protocol 1: Preparation of Purified Viral Stock

This protocol describes the general procedure for producing and purifying viral particles suitable for this compound treatment. Specific cell lines and growth conditions will vary depending on the virus.

Materials:

-

Appropriate host cell line for the target DNA virus (e.g., ARPE-19 for HCMV, 3T3 for MCMV)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Virus stock

-

Phosphate-buffered saline (PBS)

-

Sucrose solutions (20% w/v in PBS)

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Grow a confluent monolayer of the host cell line in T175 flasks.

-

Infect the cells with the DNA virus at a multiplicity of infection (MOI) of 0.1-0.5.

-

Incubate the infected cells until a significant cytopathic effect (CPE) is observed (typically 5-7 days).

-

Harvest the supernatant containing the viral particles.

-

Clarify the supernatant by centrifugation at 8,000 rpm for 20 minutes at 4°C to pellet cellular debris.

-

Carefully layer the clarified supernatant onto a 20% sucrose cushion.

-

Pellet the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.

-

Resuspend the viral pellet in a small volume of PBS.

-

Determine the viral titer (e.g., by plaque assay or TCID50).

-

Store the purified virus at -80°C.

Protocol 2: this compound Treatment of Viral Particles

This protocol details the chemical attenuation of purified viral particles using this compound.

Materials:

-

Purified virus stock (from Protocol 1)

-

This compound (stock solution prepared in DMSO)

-

Reaction buffer (e.g., PBS)

-

20% sucrose solution

-

Ultracentrifuge

Procedure:

-

Thaw the purified virus stock on ice.

-

Dilute the virus to the desired starting concentration in the reaction buffer.

-

Prepare a working solution of this compound in the reaction buffer. The final concentration will need to be optimized for each virus (refer to Table 1). For example, to treat HCMV to be replication-defective, a final concentration of 0.1 µM is a good starting point.

-

Add the this compound working solution to the virus preparation.

-

Incubate the mixture for 2 hours at room temperature with gentle agitation.

-

To remove unbound this compound, layer the treated virus suspension over a 20% sucrose cushion.

-

Pellet the virus by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.

-

Carefully discard the supernatant.

-

Resuspend the pellet of this compound-treated viral particles in a sterile buffer (e.g., PBS) suitable for in vitro or in vivo use.

-

Determine the particle concentration of the final preparation. Note that traditional infectivity assays will not be indicative of the total particle number.

Protocol 3: Assessment of Viral Replication and Infectivity

This protocol provides methods to confirm that the this compound-treated virus is replication-defective.

A. In Vitro Growth Curve Analysis

Materials:

-

Host cell line plated in 24-well plates

-

This compound-treated virus

-

Untreated (wild-type) virus as a control

-

Cell culture medium

Procedure:

-

Seed the host cells in 24-well plates and allow them to reach 90-95% confluency.

-

Infect the cells with the this compound-treated virus at a defined MOI. Include wells with untreated virus as a positive control and uninfected cells as a negative control.

-

At various time points post-infection (e.g., 0, 2, 4, 6, 8 days), harvest the supernatant and/or cell lysates.

-

Quantify the viral load at each time point using an appropriate method:

-

Plaque Assay: For viruses that form plaques, this assay measures the number of infectious viral particles.

-

Reporter Virus Assay: If using a virus expressing a reporter gene (e.g., luciferase or GFP), measure the reporter activity. For a replication-defective virus, the signal should be present but should not increase over time.

-

qPCR: Quantify the number of viral genomes. This can indicate the initial infection but will not show an increase for a replication-defective virus.

-

B. In Vivo Assessment of Attenuation

For animal studies, it is crucial to confirm that the treated virus does not replicate in vivo.

Materials:

-

Animal model (e.g., BALB/c mice for MCMV)

-

This compound-treated virus expressing a reporter (e.g., MCMV-Luc)

-

Untreated virus as a control

-

In vivo imaging system (for luciferase-expressing viruses)

Procedure:

-

Inject the animals with the this compound-treated virus (e.g., intraperitoneally).

-

Include a control group injected with the untreated virus.

-

At various time points post-injection, monitor for signs of infection and viral replication.

-

For luciferase-expressing viruses, perform in vivo imaging to visualize the location and intensity of the luciferase signal. A replication-defective virus will show an initial signal at the site of injection that does not spread or intensify over time.

Visualizations

Caption: Mechanism of this compound-mediated viral attenuation.

Caption: Experimental workflow for vaccine development.

References

- 1. A chemical method for generating live-attenuated, replication-defective DNA viruses for vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rutgers Scientists Produce “DNA Virus Vaccine” to Fight DNA Viruses | Rutgers Research [research.rutgers.edu]

- 3. azolifesciences.com [azolifesciences.com]

- 4. A chemical method for generating live-attenuated, replication-defective DNA viruses for vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the Development of Therapeutics for Cytomegalovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

in vitro assay to determine Centanamycin's antiviral activity

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction